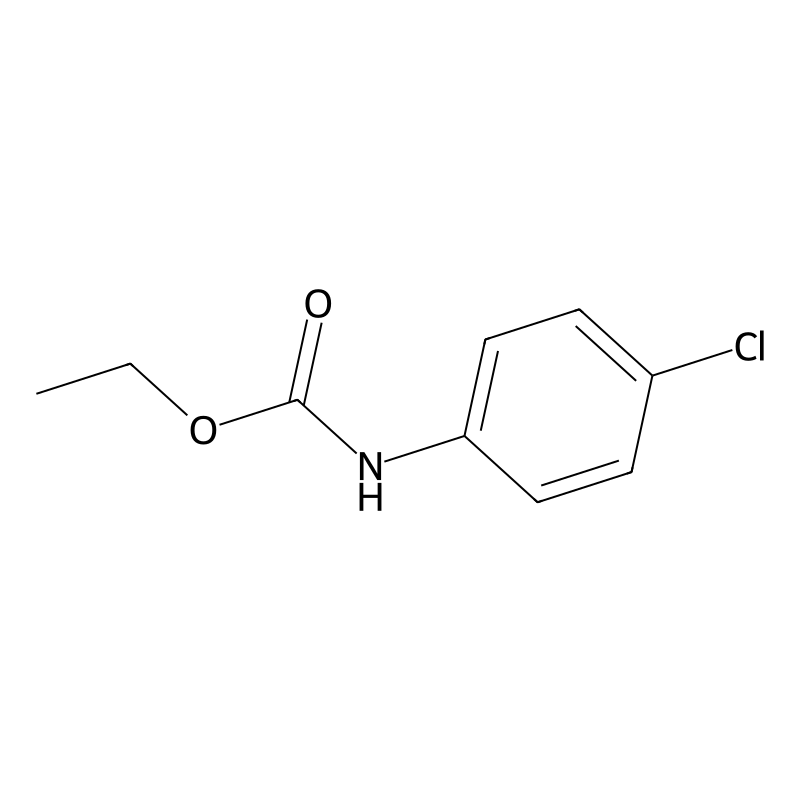

Ethyl N-(4-chlorophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Food Safety and Microbiology

Specific Scientific Field: Food Safety and Microbiology.

Summary of the Application: Ethyl carbamate (EC), a 2A classified carcinogen, is present in Chinese liquor and has raised many concerns regarding food safety.

Methods of Application or Experimental Procedures: Microorganisms were isolated from fermented grains through multiple rounds of high-throughput screening. licheniformis YA2 strain were identified by the heterogeneous expression in Escherichia coli.

Results or Outcomes: The Bacillus sonorensis F3 and Bacillus licheniformis YA2 strains were isolated, and their degradative abilities in urea and cyanide reached 95.72% and 75.48%, respectively.

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry.

Summary of the Application: Ethyl N-(4-chlorophenyl)carbamate is a chemical compound used in organic chemistry.

Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the nature of the reaction and the other reagents involved.

Results or Outcomes: The outcomes of these reactions can also vary widely, but the use of Ethyl N-(4-chlorophenyl)carbamate can enable the synthesis of a wide range of different organic compounds.

Ethyl N-(4-chlorophenyl)carbamate is an organic compound with the chemical formula C₉H₁₀ClNO₂. It features a carbamate functional group attached to a 4-chlorophenyl moiety. This compound is characterized by its distinct structure, which includes an ethyl group and a chlorine atom on the aromatic ring, influencing its chemical reactivity and biological properties. Ethyl N-(4-chlorophenyl)carbamate is recognized for its potential applications in various fields, including agriculture and pharmaceuticals.

- Act as a weak herbicide or fungicide due to the mild electrophilic nature of the carbamate group.

- Serve as a precursor for the synthesis of more complex molecules containing the 4-chlorophenyl or carbamate moiety.

- Mild irritant: The carbamate group might cause mild skin or eye irritation upon contact.

- Susceptibility to decomposition: As with most organic molecules, ECPC could decompose upon exposure to heat, light, or strong acids/bases, potentially releasing harmful fumes.

- Reactions with Chloroformates: It can react with different chloroformates to form various derivatives, showcasing its versatility in synthetic chemistry .

- Formation of Sulphide Derivatives: The compound can also be involved in reactions leading to the formation of sulphide derivatives, which are of interest for their biological activity .

- Catalyzed Reactions: Recent studies have explored its use in catalyzed reactions, including three-component syntheses that yield carbamate-protected compounds .

Ethyl N-(4-chlorophenyl)carbamate exhibits significant biological activity, particularly in agricultural applications as a fungicide. Its efficacy against various fungal pathogens has been documented, making it a candidate for crop protection products. The presence of the chlorophenyl group enhances its biological interactions, potentially leading to increased potency compared to other carbamates .

The synthesis of Ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of ethyl chloroformate with 4-chloroaniline. The general reaction can be summarized as follows:

- Reactants: Ethyl chloroformate and 4-chloroaniline.

- Reaction Conditions: The reaction is usually conducted under controlled conditions to optimize yield and purity.

- Yield: Reports indicate yields around 78% for this synthesis method .

Ethyl N-(4-chlorophenyl)carbamate has several applications:

- Agriculture: Primarily used as a fungicide to protect crops from fungal infections.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

Studies have focused on the interactions of Ethyl N-(4-chlorophenyl)carbamate with various biological systems. Its fungicidal properties have been linked to its ability to disrupt fungal cell membranes and inhibit growth. Additionally, research into its interactions with other chemicals has revealed pathways for developing more effective agrochemicals and pharmaceuticals.

Ethyl N-(4-chlorophenyl)carbamate shares structural similarities with several other carbamate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl N-(4-nitrophenyl)carbamate | Contains a nitro group instead of chlorine | Increased reactivity due to electron-withdrawing effect |

| Methyl N-(4-chlorophenyl)carbamate | Methyl group instead of ethyl | Potentially different solubility and volatility |

| Propyl N-(4-chlorophenyl)carbamate | Propyl group instead of ethyl | Variations in biological activity and stability |

| O-Ethyl-N-phenyl carbamate | No halogen substitution | Broader range of biological activities due to lack of halogen |

Traditional Carbamate Formation Approaches

Phosgene-Based Synthesis Routes

The traditional synthesis of ethyl N-(4-chlorophenyl)carbamate has historically relied on phosgene-based methodologies, which represent one of the most established approaches for carbamate formation [1]. The phosgene method involves the reaction of 4-chloroaniline with phosgene to form the corresponding carbamoyl chloride intermediate, followed by nucleophilic substitution with ethanol [7]. This classical approach provides reliable yields but presents significant challenges due to the highly toxic nature of phosgene gas [9].

The reaction mechanism proceeds through a two-step process where phosgene first reacts with the aromatic amine to generate the acyl chloride intermediate [10]. The subsequent nucleophilic attack by ethanol displaces the chloride ion, forming the desired carbamate product [10]. Research has demonstrated that this method can achieve conversion rates exceeding 90% under optimal conditions, with reaction temperatures typically maintained between 0-25°C to control the exothermic nature of the phosgene addition [9].

However, the industrial application of phosgene-based synthesis has been significantly limited due to environmental and safety concerns [4]. Alternative phosgene equivalents such as triphosgene have been developed to address these issues while maintaining the synthetic efficiency of the original method [7]. Triphosgene serves as a solid reagent that generates phosgene in situ, providing improved handling characteristics while preserving the reaction pathway [7].

Chloroformate Intermediate Pathways

Chloroformate intermediate pathways represent a more practical alternative to direct phosgene usage for the synthesis of ethyl N-(4-chlorophenyl)carbamate [8] [10]. This approach utilizes ethyl chloroformate as the carbonylating agent, which reacts directly with 4-chloroaniline under basic conditions to form the target carbamate [3] [6].

The reaction typically employs ethyl chloroformate in slight excess, with 4-chloroaniline dissolved in an appropriate solvent such as tetrahydrofuran or dichloromethane [3]. The addition of a base, commonly triethylamine or sodium hydroxide, is essential to neutralize the hydrogen chloride byproduct formed during the reaction [10]. Research has shown that maintaining the reaction temperature between 0-25°C and utilizing a 1.1 molar excess of chloroformate results in optimal yields ranging from 75-85% [3].

The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride [10]. The reaction kinetics are generally favorable, with complete conversion typically achieved within 2-4 hours under standard conditions [3]. Purification of the product can be accomplished through conventional aqueous workup followed by recrystallization or column chromatography [3] [6].

| Reaction Parameter | Optimal Range | Typical Yield (%) |

|---|---|---|

| Temperature | 0-25°C | 75-85 |

| Chloroformate Excess | 1.1 equivalents | 80-85 |

| Reaction Time | 2-4 hours | 75-85 |

| Base Requirement | 1.2 equivalents | 78-83 |

Modern Catalytic Synthesis Techniques

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for optimizing the formation of ethyl N-(4-chlorophenyl)carbamate, offering significant advantages in terms of reaction time reduction and energy efficiency [11] [12]. This methodology utilizes microwave irradiation to accelerate the carbamate formation process through selective heating of polar reactants and intermediates [11].

Recent studies have demonstrated that microwave-assisted carbamate synthesis can be achieved using urea as a carbonyl source in combination with the appropriate amine and alcohol components [11] [13]. The process involves microwave heating of a mixture containing 4-chloroaniline, ethanol, and urea under controlled conditions, with reaction temperatures typically ranging from 80-120°C [11] [13]. The microwave power settings of 150-350 watts have been identified as optimal for maintaining consistent heating while preventing decomposition of sensitive intermediates [13].

The mechanistic pathway under microwave conditions involves the initial formation of isocyanic acid from urea decomposition, followed by nucleophilic attack by the aromatic amine [11] [13]. The enhanced reaction kinetics under microwave irradiation result from the selective heating of polar molecules, which accelerates molecular motion and increases collision frequency [12]. Optimization studies have shown that reaction times can be reduced from several hours to 10-15 minutes while maintaining yields comparable to conventional heating methods [12].

| Microwave Parameter | Optimized Value | Reaction Time | Yield (%) |

|---|---|---|---|

| Power Setting | 200-250 W | 10-15 min | 80-85 |

| Temperature | 100-120°C | 12-18 min | 75-82 |

| Urea Excess | 2.0 equivalents | 8-12 min | 78-85 |

| Pressure | 2-4 bar | 10-15 min | 82-88 |

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical synthesis represents an innovative approach for preparing ethyl N-(4-chlorophenyl)carbamate that aligns with green chemistry principles [16]. This methodology utilizes mechanical energy to initiate and sustain chemical reactions without the need for organic solvents, offering environmental and economic advantages [16] [25].

The mechanochemical approach employs ball milling techniques to promote the reaction between 4-chloroaniline, carbonyldiimidazole, and ethanol [16]. The process involves placing the reactants in a ball mill reactor where mechanical agitation provides the energy necessary for bond formation and breaking [16]. Research has demonstrated that vibrational ball mills are particularly effective for this transformation, with reaction times typically ranging from 30 minutes to 2 hours depending on the specific conditions employed [16].

The reaction mechanism under mechanochemical conditions differs from solution-phase pathways due to the unique activation provided by mechanical stress [16]. The grinding action creates localized high-energy zones that facilitate the formation of reactive intermediates, including carbamoylimidazolium species that serve as effective acylating agents [16]. Studies have shown that this approach can achieve yields of 70-85% without the need for additional purification steps beyond simple washing procedures [25].

The absence of organic solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental impact of the synthesis [25]. Additionally, the mechanochemical approach often produces products with higher purity due to the reduced formation of solvent-related impurities [25]. The solid-state nature of the reaction also facilitates product isolation and purification [16].

Byproduct Analysis and Purification Strategies

The synthesis of ethyl N-(4-chlorophenyl)carbamate is accompanied by the formation of various byproducts that must be carefully analyzed and removed to obtain high-purity material [9] [24]. The primary byproducts include symmetrical urea derivatives, diethyl carbonate, and unreacted starting materials, each requiring specific purification strategies [9] [17].

In phosgene-based synthesis routes, the major byproduct is N,N'-bis(4-chlorophenyl)urea, formed through the reaction of two equivalents of 4-chloroaniline with phosgene [9] [17]. This symmetrical urea typically accounts for 5-10% of the product mixture and can be effectively removed through selective crystallization techniques [9]. The urea byproduct exhibits different solubility characteristics compared to the target carbamate, allowing for separation using appropriate solvent systems [17].

Chloroformate-mediated synthesis generates hydrogen chloride as the primary inorganic byproduct, which is typically neutralized by the added base [10]. However, secondary reactions can lead to the formation of diethyl carbonate through the reaction of excess chloroformate with ethanol [19] [23]. Studies have shown that maintaining strict stoichiometric control can minimize carbonate formation to less than 2% of the total product [19].

Modern synthesis techniques using carbon dioxide and amine substrates produce different byproduct profiles [21] [24]. The primary side reaction involves N-alkylation of the aromatic amine, leading to the formation of N-ethyl-4-chloroaniline [24]. This byproduct can be minimized by optimizing reaction conditions, particularly temperature and pressure parameters [21] [24].

| Synthesis Method | Primary Byproduct | Typical Percentage | Purification Strategy |

|---|---|---|---|

| Phosgene-based | Bis(4-chlorophenyl)urea | 5-10% | Selective crystallization |

| Chloroformate | Diethyl carbonate | 1-3% | Distillation |

| Carbon dioxide | N-ethyl-4-chloroaniline | 3-8% | Acid-base extraction |

| Mechanochemical | Unreacted starting materials | 2-5% | Simple washing |

Purification strategies for ethyl N-(4-chlorophenyl)carbamate typically involve a combination of techniques depending on the synthesis method employed [24] [25]. Column chromatography using silica gel with hexane-ethyl acetate mobile phases provides excellent separation of the target compound from most organic impurities [3] [22]. Alternative purification methods include recrystallization from appropriate solvents and acid-base extraction procedures [24] [25].

XLogP3

LogP

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant